3,4-Dichlorothioanisole

Description

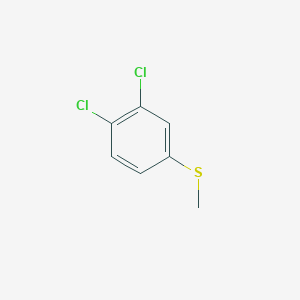

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGKWMUUIKKPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374228 | |

| Record name | 3,4-Dichlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17733-23-2 | |

| Record name | 1,2-Dichloro-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17733-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLOROTHIOANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating 3,4-Dichlorothioanisole in Modern Chemistry

An In-Depth Technical Guide to 3,4-Dichlorothioanisole: Properties, Structure, and Synthetic Applications

3,4-Dichlorothioanisole, systematically named 1,2-dichloro-4-(methylthio)benzene, is an organosulfur compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a benzene ring substituted with two chlorine atoms at adjacent positions and a methylthio (-SCH₃) group. This unique combination of a dichlorinated aromatic core and an aryl thioether functional group makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.

Aryl thioethers are a critical class of compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The sulfur atom can be readily oxidized to the corresponding sulfoxides and sulfones, providing a pathway to modulate electronic properties and biological activity.[1] Simultaneously, dichlorinated aromatic compounds are pivotal starting materials for a wide range of industrial products, including pesticides and pharmaceuticals.[1][2] The strategic placement of chlorine atoms on the aromatic ring influences the molecule's reactivity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[2]

This guide provides a comprehensive technical overview of 3,4-Dichlorothioanisole, detailing its chemical properties, structural features, and reactivity. It further outlines a robust synthetic protocol and explores its applications as a versatile building block in the development of more complex molecules.

Physicochemical and Structural Properties

The fundamental properties of 3,4-Dichlorothioanisole are summarized below. This data provides the foundational knowledge for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-4-(methylthio)benzene | PubChem |

| Synonyms | 1,2-Dichloro-4-(methylsulfanyl)benzene | [1] |

| CAS Number | 54595-56-3 | [1] |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Molecular Structure Analysis

The structure of 3,4-Dichlorothioanisole features a planar benzene ring. The key substituents—two chlorine atoms and a methylthio group—dictate its electronic and steric properties.

-

Chlorine Atoms (C3, C4): These are electronegative, electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution. They act as ortho-, para-directors, though their deactivating effect is dominant.

-

Methylthio Group (C1): The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, making the -SCH₃ group an activating, ortho-, para-director.

The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methylthio group creates a nuanced reactivity profile, which will be explored in the "Chemical Reactivity" section.

Caption: 2D structure of 3,4-Dichlorothioanisole.

Predicted Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Methyl Protons (-SCH₃): A singlet integrating to 3H, expected around δ 2.4-2.5 ppm. The deshielding is due to the adjacent sulfur atom.

-

Aromatic Protons: Three protons on the aromatic ring will appear as complex multiplets or distinct doublets and doublets of doublets in the δ 7.0-7.5 ppm region. The specific splitting pattern arises from ortho- and meta-coupling between the protons at C2, C5, and C6.

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

-

Methyl Carbon (-SCH₃): A signal around δ 15-20 ppm.

-

Aromatic Carbons: Six signals in the δ 125-140 ppm range. The carbons attached to chlorine (C3, C4) and sulfur (C1) will be significantly shifted compared to the carbons bearing hydrogen (C2, C5, C6). DEPT experiments can be used to distinguish between CH and quaternary carbons.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the 1000-1100 cm⁻¹ range.

-

C-S stretching: Weaker absorptions in the 600-800 cm⁻¹ range.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 192. The key feature would be the isotopic pattern characteristic of two chlorine atoms. This will result in a distinctive cluster of peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Synthesis and Manufacturing Workflow

3,4-Dichlorothioanisole is not commonly available from major suppliers, necessitating its synthesis in the laboratory. A reliable and logical synthetic route proceeds via the methylation of 3,4-dichlorobenzenethiol. The thiol precursor can be prepared from the more readily available 3,4-dichloroaniline.

The overall transformation follows a well-established pathway in organic chemistry: diazotization of an aniline, followed by conversion to a thiocyanate or xanthate, and subsequent hydrolysis to the thiol. The final step is a standard nucleophilic substitution to form the thioether.

Caption: Proposed synthetic workflow for 3,4-Dichlorothioanisole.

Detailed Experimental Protocol: Synthesis via S-Methylation

This protocol details the final methylation step, assuming the precursor, 3,4-dichlorobenzenethiol, has been prepared.

Materials:

-

3,4-Dichlorobenzenethiol (1 equivalent)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

Methyl iodide (CH₃I) (1.2 equivalents)

-

Acetone, anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzenethiol and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

-

Methylation: While stirring vigorously, add methyl iodide dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3,4-Dichlorothioanisole.

Expert Causality: The choice of potassium carbonate as the base is critical. It is strong enough to deprotonate the acidic thiol (pKa ≈ 6-7) to form the thiolate nucleophile but not so strong as to cause side reactions. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not react with them. Refluxing provides the necessary activation energy for the Sₙ2 reaction between the thiolate and methyl iodide.

Chemical Reactivity and Applications in Drug Development

The reactivity of 3,4-Dichlorothioanisole is governed by the sulfur atom and the substituted aromatic ring.

Oxidation of the Sulfur Center

The sulfur atom in the methylthio group is in its lowest oxidation state (+2) and can be easily oxidized. This is a key transformation for modifying the electronic properties of the molecule.

-

To Sulfoxide: Oxidation with mild oxidizing agents like sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) will yield 3,4-dichlorophenyl methyl sulfoxide.

-

To Sulfone: Using stronger oxidizing agents, such as excess hydrogen peroxide with a catalyst or potassium permanganate (KMnO₄), will fully oxidize the sulfur to the corresponding sulfone, 3,4-dichlorophenyl methyl sulfone.

This oxidation pathway is significant in drug metabolism, as thioethers are often metabolized in vivo to their more polar sulfoxide and sulfone analogues.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents are in competition. The -SCH₃ group is an ortho-, para-director, while the -Cl groups are also ortho-, para-directors but are deactivating. The positions ortho to the methylthio group are C2 and C6, and the para position is C4 (which is blocked by a chlorine atom). The combined effect strongly directs incoming electrophiles to the C6 position, which is ortho to the activating methylthio group and meta to the C3-chloro group.

Use as a Synthetic Building Block

The true value of 3,4-Dichlorothioanisole for drug development professionals lies in its role as a scaffold or intermediate. While direct incorporation into final drug products is not widely documented, its derivatives are of significant interest. For instance, the related 3,4-dichloroaniline moiety is a precursor to numerous herbicides and the antimalarial drug chlorproguanil.[4] The thioanisole provides a synthetic handle for further functionalization.

For example, the thiol precursor, 3,4-dichlorobenzenethiol, can be used to synthesize various heterocyclic structures, such as thiazoles and thiadiazines, which are common motifs in medicinal chemistry.[5][6] The subsequent methylation to the thioanisole can protect the thiol group or modify the compound's properties for structure-activity relationship (SAR) studies. Thiol-containing compounds and their derivatives are used in a wide range of medical applications, from metal chelators to radioprotectants.[7]

Safety and Handling

No specific, comprehensive toxicity data for 3,4-Dichlorothioanisole is publicly available. Therefore, it must be handled with the assumption that it is hazardous. Data from analogous compounds, such as 3,4-dichloroaniline, should be considered for preliminary risk assessment.

-

3,4-Dichloroaniline Hazards: This related compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause serious eye damage and may cause an allergic skin reaction.[8][9] It is also very toxic to aquatic life.[8]

-

General Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

Conclusion

3,4-Dichlorothioanisole is a specialized chemical intermediate whose utility is derived from the strategic combination of a dichlorinated phenyl ring and a versatile methylthio group. While not a final product in itself, its structural features make it a valuable building block for accessing more complex molecular architectures in pharmaceutical and agrochemical research. Understanding its synthesis, reactivity, and spectroscopic signatures is essential for chemists aiming to leverage its potential in discovery programs. As with any compound lacking extensive safety data, cautious and appropriate handling is paramount.

References

-

PubChem. (n.d.). 3,4-dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

Jesmin, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1205, 127607. Available at: [Link]

-

Brown, M. E., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current medicinal chemistry, 28(1), 133–157. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Research Core Facilities. (2014, July 1). Safety Data Sheet: 4-Chlorobenzenethiol.

-

Chen, J., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-10. Available at: [Link]

-

Zheldakova, R. A., et al. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 25(23), 5732. Available at: [Link]

-

Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lehigh.edu [lehigh.edu]

- 4. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorothioanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichlorothioanisole, a halogenated aromatic sulfide of interest in medicinal chemistry and materials science. We present a detailed, multi-step synthetic pathway starting from commercially available precursors, including the synthesis of the key intermediate, 3,4-dichlorothiophenol. The guide elucidates the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, a thorough characterization of the final product is detailed, encompassing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development, providing both theoretical understanding and actionable experimental protocols.

Introduction: The Significance of Aryl Thioethers

Aryl thioethers, also known as aryl sulfides, represent a vital class of organosulfur compounds characterized by a sulfur atom bridging an aromatic ring and an organic substituent. This structural motif is integral to a wide array of molecules with significant applications in pharmaceuticals, agrochemicals, and functional materials.[1] The versatility of the thioether linkage allows for fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity and material characteristics.

Dichlorinated aromatic compounds are of particular interest due to the profound impact of chlorine substitution on the physicochemical properties of the parent molecule. The introduction of chlorine atoms can enhance metabolic stability, modulate lipophilicity, and introduce specific steric and electronic features that can be crucial for molecular recognition and binding affinity. 3,4-Dichlorothioanisole, the subject of this guide, combines these features, making it a valuable building block in the synthesis of more complex molecules with potential applications in various fields of chemical research.

This guide will provide a detailed exposition of a reliable synthetic route to 3,4-dichlorothioanisole and a comprehensive analysis of its structural characterization.

Synthesis of 3,4-Dichlorothioanisole: A Multi-step Approach

The synthesis of 3,4-dichlorothioanisole is most effectively achieved through the methylation of its corresponding thiophenol precursor, 3,4-dichlorothiophenol. This precursor can be synthesized from 3,4-dichloroaniline, which in turn is accessible from 3,4-dichloronitrobenzene. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 3,4-Dichlorothioanisole.

Step 1: Synthesis of 3,4-Dichloroaniline from 3,4-Dichloronitrobenzene

The initial step involves the reduction of the nitro group in 3,4-dichloronitrobenzene to an amine. A common and effective method for this transformation is catalytic hydrogenation.[2]

Protocol 1: Reduction of 3,4-Dichloronitrobenzene

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3,4-dichloronitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared. A catalytic amount of a noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.

-

Hydrogenation: The vessel is sealed and purged with nitrogen, followed by the introduction of hydrogen gas to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield crude 3,4-dichloroaniline. The product can be further purified by recrystallization or distillation.

Step 2: Synthesis of 3,4-Dichlorothiophenol from 3,4-Dichloroaniline

This transformation proceeds via a diazotization reaction, followed by the introduction of a thiol group. The diazotization of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt, which is a versatile intermediate.[3] This diazonium salt can then be reacted with a sulfur nucleophile to introduce the thiol functionality.

Protocol 2: Diazotization and Thiolation of 3,4-Dichloroaniline

-

Diazotization: 3,4-Dichloroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.[4] An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Thiolation: The cold diazonium salt solution is then added to a solution of a sulfur-containing nucleophile, such as sodium sulfide or potassium ethyl xanthate. If potassium ethyl xanthate is used, the resulting xanthate ester is subsequently hydrolyzed with a base (e.g., NaOH or KOH) to liberate the thiophenol.

-

Work-up and Purification: The reaction mixture is acidified to protonate the thiolate, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude 3,4-dichlorothiophenol can be purified by vacuum distillation.

Step 3: Synthesis of 3,4-Dichlorothioanisole from 3,4-Dichlorothiophenol

The final step is the methylation of the thiol group of 3,4-dichlorothiophenol. This is typically achieved via a Williamson ether-type synthesis, which involves the deprotonation of the thiol to form a more nucleophilic thiolate, followed by its reaction with a methylating agent.[3][5][6]

Protocol 3: Methylation of 3,4-Dichlorothiophenol

-

Reaction Setup: 3,4-Dichlorothiophenol is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base is added to deprotonate the thiol. Common bases for this purpose include potassium carbonate, sodium hydroxide, or a non-nucleophilic organic base.

-

Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture.[7][8] The reaction is typically stirred at room temperature or slightly elevated temperatures (50-100 °C) to ensure complete conversion.[5]

-

Monitoring: The progress of the reaction can be monitored by TLC or GC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The resulting crude 3,4-dichlorothioanisole can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.

Characterization of 3,4-Dichlorothioanisole

A comprehensive characterization of the synthesized 3,4-dichlorothioanisole is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Caption: Analytical workflow for the characterization of 3,4-Dichlorothioanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to confirm the structure of 3,4-dichlorothioanisole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4-dichlorothioanisole is expected to show signals corresponding to the aromatic protons and the methyl protons.

| Predicted ¹H NMR Data for 3,4-Dichlorothioanisole | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| ~7.4 | d, J ≈ 2.0 Hz |

| ~7.2 | dd, J ≈ 8.5, 2.0 Hz |

| ~7.0 | d, J ≈ 8.5 Hz |

| ~2.5 | s |

-

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

The methyl group protons will appear as a sharp singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data for 3,4-Dichlorothioanisole | |

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-S |

| ~133 | C-Cl |

| ~131 | C-Cl |

| ~130 | CH |

| ~128 | CH |

| ~126 | CH |

| ~15 | S-CH₃ |

-

The spectrum will show six distinct signals for the aromatic carbons and one signal for the methyl carbon.

-

The carbon attached to the sulfur atom will be shifted downfield, as will the carbons bearing the chlorine atoms.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For 3,4-dichlorothioanisole (C₇H₆Cl₂S), the expected molecular weight is approximately 192 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 192/194/196 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 177/179/181 | [M - CH₃]⁺ | Loss of the methyl group. |

| 142/144 | [M - CH₃ - Cl]⁺ | Subsequent loss of a chlorine atom. |

| 111 | [C₆H₄S]⁺ | Loss of both chlorine atoms. |

| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic ring. |

-

The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]

-

The primary fragmentation is expected to be the loss of the methyl group to form a stable thiophenolate-type radical cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Expected FT-IR Absorption Bands for 3,4-Dichlorothioanisole | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methyl) |

| 1580-1450 | Aromatic C=C stretching |

| 1100-1000 | C-S stretching |

| 850-750 | C-Cl stretching |

-

The spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds.

-

The presence of the methyl group will be confirmed by the aliphatic C-H stretching vibrations.

-

The C-S and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum.[12][13]

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of 3,4-dichlorothioanisole, a compound of interest for further chemical exploration. By providing detailed experimental protocols and a thorough analysis of the expected characterization data, this document serves as a valuable resource for chemists in both academic and industrial settings. The presented methodologies are grounded in established chemical principles and supported by relevant literature, ensuring a high degree of scientific integrity. The successful synthesis and characterization of 3,4-dichlorothioanisole open avenues for its application as a building block in the development of novel molecules with tailored properties.

References

- Xin, J., Xu, J., Li, Y., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G. (Year not available). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

-

NIST. (n.d.). 3,4-Dichloroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Bouktaib, M., Lebrun, S., Atmani, A., & Rolando, C. (2002). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Sciforum.

-

University of Wisconsin-Madison. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Encyclopedia.pub. (2022, November 1). Methyl Iodide. Retrieved from [Link]

-

LobaChemie. (n.d.). 3, 4-DICHLORONITROBENZENE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

UNISA Institutional Repository. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

SciSpace. (n.d.). The Metabolism of 2:3-, 2:6- and 3:5-Dichloronitrobenzene and the Formation of a Mercapturic Acid from. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst.

- Google Patents. (n.d.). Preparation method of 3, 4-dichloronitrobenzene.

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]

-

ScienceMadness.org. (2008, February 8). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aminothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3,4-Dichloronitrobenzene [zjjtxc.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. 3,4-Dichloroanisole [webbook.nist.gov]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl Iodide | Encyclopedia MDPI [encyclopedia.pub]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Spectroscopic data of 3,4-Dichlorothioanisole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dichlorothioanisole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for 3,4-Dichlorothioanisole (1,2-dichloro-4-(methylthio)benzene), a key intermediate in various chemical syntheses. As direct experimental spectra are not always aggregated in a single repository, this document synthesizes foundational spectroscopic principles with predictive analysis to offer a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in explaining the causality behind spectral features, providing a self-validating system for compound identification and characterization.

The molecular structure of 3,4-Dichlorothioanisole, with the Chemical Abstracts Service (CAS) registry number 5399-85-9, forms the basis for all subsequent spectroscopic predictions.

Caption: Molecular Structure of 3,4-Dichlorothioanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 3,4-Dichlorothioanisole, both ¹H and ¹³C NMR provide unambiguous data for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating, yet anisotropically complex, thiomethyl group.

Table 1: Predicted ¹H NMR Data for 3,4-Dichlorothioanisole (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 | d | 1H | H-2 | Deshielded by the adjacent chlorine atom at C-3. Appears as a doublet due to coupling with H-6. |

| ~ 7.25 | dd | 1H | H-6 | Influenced by both the ortho-chlorine and the para-thiomethyl group. Appears as a doublet of doublets from coupling to H-2 and H-5. |

| ~ 7.05 | d | 1H | H-5 | Shielded relative to the other aromatic protons due to its position ortho to the electron-donating S-CH₃ group. Appears as a doublet from coupling to H-6. |

| ~ 2.48 | s | 3H | S-CH₃ | A characteristic singlet for a methyl group attached to a sulfur atom, typically found in this region. |

Causality Behind Assignments: The predicted positions of the aromatic protons are governed by the interplay of inductive and resonance effects. The two chlorine atoms withdraw electron density, generally deshielding the ring protons. However, the thiomethyl group donates electron density through resonance, which has a shielding effect, particularly on the ortho (H-5) and para (H-2, relative to S-CH₃) positions. The splitting patterns arise from spin-spin coupling between adjacent protons (typically with a coupling constant, J, of ~8 Hz for ortho coupling and ~2 Hz for meta coupling).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons and one signal for the methyl carbon. Chemical shifts are highly dependent on the attached substituent.[1][2]

Table 2: Predicted ¹³C NMR Data for 3,4-Dichlorothioanisole (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 138.5 | C-4 | Ipso-carbon attached to the sulfur. Its chemical shift is significantly influenced by the heteroatom. |

| ~ 133.0 | C-1 | The carbon atom para to the sulfur and meta to both chlorines. |

| ~ 132.5 | C-3 | Ipso-carbon attached to a chlorine atom, leading to significant deshielding. |

| ~ 130.5 | C-2 | Carbon atom ortho to the sulfur and meta to a chlorine. |

| ~ 128.0 | C-6 | Aromatic CH carbon. |

| ~ 126.0 | C-5 | Aromatic CH carbon ortho to the thiomethyl group. |

| ~ 15.5 | S-CH₃ | Typical range for a methyl carbon attached to a sulfur atom. |

Self-Validating Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3,4-Dichlorothioanisole in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single residual proton peak at δ ~7.26 ppm, which can serve as a secondary chemical shift reference.[3][4][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6][7]

Table 3: Predicted Characteristic IR Absorptions for 3,4-Dichlorothioanisole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic for sp² C-H bonds on an aromatic ring.[8][9] |

| 2960-2850 | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the stretching of the C-H bonds in the methyl group.[7] |

| ~1580, ~1470 | Aromatic C=C Stretch | Medium | These two bands are characteristic of the benzene ring stretching vibrations. |

| 1100-1000 | C-Cl Stretch | Strong | The presence of two strong bands in this region is a strong indicator of aryl chlorides. |

| ~700-600 | C-S Stretch | Weak-Medium | The carbon-sulfur bond stretch is typically weak and can be difficult to assign definitively. |

| ~880-810 | C-H Out-of-Plane Bend | Strong | For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in this region, indicative of the substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a preferred method for solid or liquid samples as it requires minimal sample preparation.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This step is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of solid 3,4-Dichlorothioanisole directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 3,4-Dichlorothioanisole, the most distinctive feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms.

Predicted Molecular Ion and Isotopic Pattern

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A compound with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments.

-

M⁺: Contains two ³⁵Cl atoms. Relative abundance = (0.758)² ≈ 57.5% (Base peak of the cluster).

-

(M+2)⁺: Contains one ³⁵Cl and one ³⁷Cl. Relative abundance = 2 * (0.758) * (0.242) ≈ 36.7%.

-

(M+4)⁺: Contains two ³⁷Cl atoms. Relative abundance = (0.242)² ≈ 5.9%.

The molecular weight of 3,4-Dichlorothioanisole (C₇H₆Cl₂S) using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S) is 192.97 g/mol . Therefore, the mass spectrum should show a cluster of peaks at m/z 192, 194, and 196 with an approximate intensity ratio of 100:64:10 . This pattern is a definitive signature for a molecule containing two chlorine atoms.[10]

Predicted Fragmentation Pathway (Electron Ionization)

Under electron ionization (EI), the molecular ion will undergo fragmentation, providing structural information.

Caption: Predicted EI-MS Fragmentation of 3,4-Dichlorothioanisole.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway is the cleavage of the S-CH₃ bond, resulting in a stable cation at m/z 177 (and its isotopic peaks at 179 and 181). This is often a prominent peak.

-

Loss of a Thiomethyl Radical (•SCH₃): Cleavage of the C-S bond would lead to the dichlorophenyl cation at m/z 145 (and its isotopic peaks at 147 and 149).

General Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule to form the molecular ion (M⁺˙).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Generalized Workflow for Spectroscopic Characterization.

References

- Royal Society of Chemistry.

- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Cambridge Isotope Laboratories, Inc.

- University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts.

- University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts.

- Oregon State University, Department of Chemistry. ¹³C NMR Chemical Shift.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Table of Characteristic IR Absorptions.

- North Carolina State University Libraries. Infrared Spectra of Some Common Functional Groups.

- Illinois State University, Department of Chemistry. Infrared Spectroscopy.

- Doc Brown's Chemistry. Infrared Spectroscopy Index.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Doc Brown's Chemistry. Mass spectrum of 1,1-dichloroethane.

- Gotor, V., et al. (2022). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 54, 102374.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dichlorothioanisole

This guide provides a comprehensive technical overview of the solubility and stability of 3,4-Dichlorothioanisole, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this compound, this document synthesizes information from structurally related molecules and established chemical principles to offer a predictive and methodological framework. It is designed to empower researchers with the foundational knowledge and practical protocols necessary to effectively work with this compound.

Introduction to 3,4-Dichlorothioanisole: A Molecule of Growing Interest

3,4-Dichlorothioanisole (1,2-Dichloro-4-(methylthio)benzene) is an organosulfur compound featuring a dichlorinated benzene ring and a methylthio ether group.[1] Its structural motifs are common in various chemical scaffolds, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[2][3] The presence of both electron-withdrawing chlorine atoms and a polarizable sulfur atom imparts a unique combination of physicochemical properties that influence its reactivity, solubility, and stability.[1][4]

A thorough understanding of these properties is paramount for optimizing synthetic routes, developing robust analytical methods, and ensuring the quality and shelf-life of resulting products. This guide will delve into the predicted solubility profile of 3,4-Dichlorothioanisole and provide a framework for assessing its stability under various stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dichlorothioanisole is presented in Table 1. These parameters are crucial for predicting its behavior in different solvent systems and its susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 17733-23-2 |

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of 3,4-Dichlorothioanisole

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarizability of the C-Cl bonds in both the solvent and solute, along with dipole-dipole interactions, are expected to facilitate dissolution.[1] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polarity of these solvents should be sufficient to solvate the polar functionalities of 3,4-Dichlorothioanisole. |

| Aromatic Solvents | Toluene, Benzene | Moderate to High | The non-polar aromatic ring of 3,4-Dichlorothioanisole will interact favorably with these non-polar solvents through London dispersion forces. |

| Alcohols | Methanol, Ethanol | Moderate | While the polarity of alcohols would suggest good solubility, the potential for hydrogen bonding with the solvent is limited. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still solvate the molecule to a reasonable extent. |

| Non-polar Aliphatic Solvents | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility. |

| Aqueous Solvents | Water | Very Low | The hydrophobic nature of the dichlorinated aromatic ring is expected to lead to very limited solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 3,4-Dichlorothioanisole in a chosen solvent.

Objective: To quantitatively determine the solubility of 3,4-Dichlorothioanisole in a specific solvent at a controlled temperature.

Materials:

-

3,4-Dichlorothioanisole

-

Selected solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,4-Dichlorothioanisole to a vial containing a known volume of the solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 3,4-Dichlorothioanisole of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC-MS method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of 3,4-Dichlorothioanisole in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Stability Profile and Forced Degradation Studies

The stability of 3,4-Dichlorothioanisole is a critical parameter for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7][8][9]

Predicted Degradation Pathways

Based on the chemical structure of 3,4-Dichlorothioanisole, several degradation pathways can be anticipated under different stress conditions:

-

Hydrolysis: The thioether linkage is generally stable to hydrolysis. However, under extreme pH and temperature conditions, cleavage of the C-S bond could potentially occur, although this is less likely than other degradation routes. The aryl-chloride bonds are also generally resistant to hydrolysis under typical conditions.

-

Oxidation: The sulfur atom in the thioether group is susceptible to oxidation.[4][10] Treatment with oxidizing agents (e.g., hydrogen peroxide) is expected to yield the corresponding sulfoxide and subsequently the sulfone.

-

Photolysis: Chlorinated aromatic compounds can undergo photolytic degradation upon exposure to UV light.[11][12][13] This can involve the reductive dehalogenation (loss of chlorine atoms) or cleavage of the aromatic ring.

-

Thermal Degradation: At elevated temperatures, organosulfur compounds can undergo thermal decomposition.[14][15][16][17][18] The likely degradation pathway would involve cleavage of the C-S bonds, potentially leading to the formation of thiophenol derivatives and other fragmentation products.

Protocol for a Forced Degradation Study

The following protocol provides a framework for conducting a forced degradation study on 3,4-Dichlorothioanisole to develop a stability-indicating analytical method.[19][20][21][22][23]

Objective: To investigate the degradation of 3,4-Dichlorothioanisole under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

3,4-Dichlorothioanisole

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC or GC-MS system with a photodiode array (PDA) or mass spectrometric detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3,4-Dichlorothioanisole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of 3,4-Dichlorothioanisole to dry heat in an oven (e.g., 80-100 °C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solid sample and a solution of 3,4-Dichlorothioanisole to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-PDA or GC-MS).

-

The analytical method should be developed to separate the parent compound from all significant degradation products. Gradient elution is often required for complex mixtures.[19]

-

-

Data Evaluation:

-

Calculate the percentage degradation of 3,4-Dichlorothioanisole under each stress condition.

-

Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry.

-

Analytical Methodologies

The choice of analytical method is critical for the accurate quantification of 3,4-Dichlorothioanisole and its potential degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like 3,4-Dichlorothioanisole.[24][25][26] The use of a mass spectrometer detector provides high sensitivity and specificity, allowing for the identification of unknown degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a versatile and widely used technique for the analysis of aromatic compounds.[27][28][29] A photodiode array (PDA) detector is particularly useful for assessing peak purity and identifying the presence of co-eluting impurities. The development of a stability-indicating HPLC method is a key outcome of forced degradation studies.[19][21][23]

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility and stability of 3,4-Dichlorothioanisole, grounded in established chemical principles and data from structurally related compounds. While direct experimental data remains limited, the predictive models and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals. By following the outlined methodologies for quantitative solubility determination and forced degradation studies, scientists can generate the necessary data to confidently handle, formulate, and analyze this important chemical intermediate. The insights gained from such studies will be invaluable for advancing research and development projects that utilize 3,4-Dichlorothioanisole.

References

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

- Stability indicating method development: Significance and symbolism. (2024).

- Pyrolysis of Organosulfur Compounds. (n.d.).

- Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. (n.d.). Industrial & Engineering Chemistry Process Design and Development.

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad

- Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. (n.d.).

- What is a stability indic

- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.

- Development and Validation of HPLC Stability-Indicating Assays. (n.d.).

- Thermal stability and decomposition of sulphur and selenium compounds. (2025).

- Regioselective benzannulation of allylic sulfur ylides with ynones: a rapid access to substituted thioanisoles. (n.d.).

- Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. (2013). PubMed.

- Thermal Decomposition of Organic Sulfur Compounds. (n.d.). Industrial & Engineering Chemistry.

- Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (n.d.).

- Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018). PubMed.

- Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018).

- Hydrogen peroxide. (n.d.). Wikipedia.

- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2025).

- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different M

- Synthesis of 3,4-dichlorophenylisothiocyan

- 3,4-Dichlorothioanisole | 17733-23-2. (n.d.). Benchchem.

- Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. (n.d.).

- Biochemical and photochemical processes in the degradation of chlorinated biphenyls. (n.d.).

- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009).

- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.

- Cometabolic degradation of chlorinated arom

- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (n.d.). PubMed.

- Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).

- Chlorinated Polycyclic Aromatic Hydrocarbons: Method of Analysis and Their Occurrence in Urban Air. (n.d.).

- Thiols And Thioethers. (2015). Master Organic Chemistry.

- Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. (2025).

- Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry. (n.d.). PubMed.

- Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides

- Microbial Degradation of Chlorinated Aromatic Compounds. (2022). Taylor & Francis eBooks.

- 3,4-Dichloroaniline. (n.d.). PubChem.

- What is Gas Chrom

- Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides

- GC-MS Method for Anisole Detection. (n.d.).

- 3,4-Dichlorobenzenethiol. (n.d.). PubChem.

- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). NIH.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3). (n.d.).

- 3,4-Dichlorothiophene. (n.d.). PubChem.

- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (n.d.). NIH.

- 1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. apicule.com [apicule.com]

- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Stability indicating method development: Significance and symbolism [wisdomlib.org]

- 21. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 22. rjpn.org [rjpn.org]

- 23. researchgate.net [researchgate.net]

- 24. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. teledynelabs.com [teledynelabs.com]

- 26. scribd.com [scribd.com]

- 27. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 28. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Introduction: Unveiling the Potential of a Versatile Scaffold

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thioanisole - Wikipedia [en.wikipedia.org]

- 3. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dichlorobenzene [opsis.se]

- 5. Dichlorobenzene | Solvent, Fumigant, Deodorant | Britannica [britannica.com]

- 6. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 11. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

Literature review of 3,4-Dichlorothioanisole studies

An In-Depth Technical Guide to 3,4-Dichlorothioanisole: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive review of 3,4-Dichlorothioanisole, a significant organosulfur compound within the class of aryl thioethers. We delve into its primary synthetic pathways, elucidating the chemical logic behind precursor selection and reaction mechanisms. The guide details its core physicochemical properties, chemical reactivity with a focus on oxidation at the sulfur center, and its role as a versatile intermediate in the synthesis of agrochemicals and as a structural motif in drug discovery. Furthermore, we explore relevant analytical methodologies for detection and discuss its toxicological profile, drawing necessary correlations from its well-studied precursor, 3,4-dichloroaniline (DCA). This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and field-proven insights into the utility and handling of this compound.

Introduction: The Significance of Aryl Thioethers and Dichlorinated Aromatics

Aryl thioethers, or aryl sulfides, are a class of organosulfur compounds defined by a sulfur atom bonded to an aromatic ring and another organic group.[1] This structural unit is a cornerstone in modern chemistry, featuring prominently in a wide range of pharmaceuticals, agrochemicals, and advanced functional materials.[1] The versatility of the thioether linkage, particularly its ability to be oxidized to the corresponding sulfoxides and sulfones, allows for fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of drug design.[1][2]

3,4-Dichlorothioanisole belongs to the subset of dichlorinated aromatic compounds. The presence of two chlorine atoms on the benzene ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics are often exploited in the synthesis of pesticides and other industrial chemicals.[1] However, the stability of the carbon-chlorine bond also contributes to the environmental persistence of such compounds, necessitating a thorough understanding of their toxicological and metabolic profiles.[1] This guide focuses specifically on 3,4-Dichlorothioanisole, bridging its fundamental chemistry with its practical applications and safety considerations.

Synthesis and Manufacturing

The most established and industrially viable synthesis of 3,4-Dichlorothioanisole is a two-step process commencing from 3,4-dichloroaniline, a readily available chemical precursor.[1] The causality behind this choice of starting material is its widespread use in the production of dyes and herbicides, ensuring its commercial availability and cost-effectiveness.[3][4]

The synthetic pathway involves two key transformations:

-

Diazotization and Thiolation: Conversion of the aniline group of 3,4-dichloroaniline into a thiol group to form 3,4-dichlorothiophenol.

-

Methylation: S-methylation of the resulting thiophenol to yield the final 3,4-Dichlorothioanisole product.

Experimental Protocol: Synthesis of 3,4-Dichlorothioanisole

This protocol is a representative procedure based on established chemical transformations.

Part A: Synthesis of 3,4-Dichlorothiophenol

-

Diazotization: Dissolve 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the self-validating checkpoint for this step.

-

Xanthate Formation: In a separate flask, add the cold diazonium salt solution to a pre-cooled solution of potassium ethyl xanthate (1.2 eq) in water. Stir vigorously. A yellow precipitate should form.

-

Hydrolysis: Heat the mixture to induce hydrolysis of the xanthate intermediate to the thiophenol.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,4-dichlorothiophenol can be purified by vacuum distillation or chromatography.

Part B: Methylation to 3,4-Dichlorothioanisole

-

Reaction Setup: Dissolve the purified 3,4-dichlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone. Add a base, for example, sodium hydroxide or potassium carbonate (1.5 eq), to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), dropwise to the solution. The reaction is often exothermic and may require cooling.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo. The final product, 3,4-Dichlorothioanisole, is typically purified by column chromatography on silica gel.

Physicochemical Properties

The key physical and chemical properties of 3,4-Dichlorothioanisole's precursor, 3,4-dichloroaniline, are summarized below. Data for 3,4-Dichlorothioanisole itself is less commonly published but can be inferred from its structure and related compounds.

| Property | Value (for 3,4-Dichloroaniline) | Reference |

| Chemical Formula | C₆H₅Cl₂N | [3][5] |

| Molar Mass | 162.01 g/mol | [3][5] |

| Appearance | Light tan to dark gray crystals | [5] |

| Melting Point | 69-72 °C | [4][5] |

| Boiling Point | 272 °C | [3][4] |

| Solubility in Water | 92 mg/L at 20 °C | [3] |

| log P (Octanol-Water) | 2.69 | [3] |

Chemical Reactivity and Key Transformations

The reactivity of 3,4-Dichlorothioanisole is dominated by the sulfur atom, which can be readily oxidized to form the corresponding sulfoxide and sulfone.[1] This transformation is highly valuable in medicinal chemistry, as it allows for the modulation of a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor.[2][6]

The choice of oxidizing agent and reaction conditions dictates whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.[1]

-

To Sulfoxide: Mild oxidizing agents like sodium periodate or one equivalent of hydrogen peroxide are typically used.

-

To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA), are required to achieve full oxidation.

Experimental Protocol: Oxidation to 3,4-Dichlorophenyl Methyl Sulfoxide

-

Dissolution: Dissolve 3,4-Dichlorothioanisole (1.0 eq) in a suitable solvent, such as methanol or acetic acid.

-

Oxidation: Cool the solution in an ice bath. Add a solution of the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1 eq) dropwise.

-

Reaction Control: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by TLC to ensure the starting material is consumed without significant over-oxidation to the sulfone. This monitoring is the self-validating step.

-

Work-up and Purification: Quench the reaction by adding a reducing agent like sodium sulfite solution. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude sulfoxide is then purified by recrystallization or column chromatography.

Applications in Research and Development

While 3,4-Dichlorothioanisole is primarily an intermediate, its structural features are relevant to several fields, particularly agrochemicals and pharmaceuticals.

-

Agrochemicals: The 3,4-dichloroaniline (DCA) precursor is a key building block for several major herbicides, including propanil, diuron, and linuron.[3] Consequently, 3,4-Dichlorothioanisole and its derivatives are explored in the synthesis of novel agrochemicals, where the dichlorinated phenyl ring provides a toxophore and the thioether moiety can be modified to tune activity and physical properties.

-

Drug Development: The thioether linkage is a bioisostere for other functional groups and is found in numerous approved drugs.[6] The ability to oxidize the sulfur to a sulfoxide or sulfone provides a powerful tool for medicinal chemists to optimize drug candidates.[2] These oxidized forms can alter metabolic stability, improve solubility, and introduce hydrogen bonding capabilities, which can enhance target binding affinity. For example, diaryl sulfones serve as key intermediates in synthesizing complex molecules for treating diseases.[6] Therefore, 3,4-Dichlorothioanisole serves as a valuable scaffold for generating libraries of compounds for screening in drug discovery programs.

Analytical Methodologies